Product packaging for Difluoromethylnaphthylsilane(Cat. No.:CAS No. 61502-55-4)

Difluoromethylnaphthylsilane

Cat. No.: B14588470
CAS No.: 61502-55-4
M. Wt: 206.26 g/mol
InChI Key: NDXCTLBMJXCMSO-UHFFFAOYSA-N
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Description

Difluoromethylnaphthylsilane (CAS 61502-55-4) is a specialized organofluorine compound classified as a silane reagent. Compounds of this class are of significant interest in modern synthetic chemistry, particularly for the introduction of fluorinated groups into target molecules. The difluoromethyl (CF₂H) group is a valuable motif in medicinal and agrochemical research because it can act as a bioisostere for alcohols, thiols, and other functional groups, often improving metabolic stability and membrane permeability of lead compounds. The CF₂H group is also a competent hydrogen bond donor, which can influence the physicochemical properties and binding characteristics of the molecule. While specific applications for this exact naphthyl-substituted variant are not fully documented in the literature, its structure suggests its potential utility. Based on analogous reagents, it may function as a precursor for difluorocarbene or be used in nucleophilic difluoromethylation reactions. Related halodifluoromethylsilanes are known to serve as efficient difluorocarbene reagents for the cyclopropanation of alkenes, providing access to difluorocyclopropyl-building blocks under catalytic conditions. These transformations are crucial for synthesizing fluorinated analogs of natural products and other biologically active molecules. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8F2Si B14588470 Difluoromethylnaphthylsilane CAS No. 61502-55-4

Properties

CAS No.

61502-55-4

Molecular Formula

C11H8F2Si

Molecular Weight

206.26 g/mol

InChI

InChI=1S/C11H8F2Si/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H

InChI Key

NDXCTLBMJXCMSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Si]C(F)F

Origin of Product

United States

Synthetic Methodologies for Difluoromethylnaphthylsilane: a Research Perspective

Approaches to C(sp³)–Si Bond Formation in Fluorinated Silanes

The formation of a stable carbon-silicon bond at a difluoromethylated carbon center is a primary challenge in the synthesis of difluoromethylnaphthylsilane. Several methodologies have been explored to achieve this transformation, each with its own advantages and mechanistic pathways.

Hydrosilylation Strategies with Fluorinated Alkenes and Alkynes

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for the formation of C-Si bonds. In the context of fluorinated silanes, this approach typically involves the reaction of a hydrosilane with a fluorinated alkene or alkyne, catalyzed by transition metals or other means.

Recent research has demonstrated the viability of visible-light-induced hydrosilylation of fluorinated alkenes. nih.gov This method offers a transition-metal-free approach, proceeding under mild conditions with a broad substrate scope. nih.gov The reaction is initiated by a photoinduced single-electron transfer followed by a protonation process, leading to the formation of silylmonofluoroalkanes in good yields. nih.gov While this has been demonstrated for monofluoroalkanes, the principles could be extended to difluoroalkene precursors.

Catalytic systems are also widely employed. For instance, an unsymmetrical magnesium methyl complex has been shown to catalyze the hydrosilylation of various alkenes, with the regioselectivity (Markovnikov vs. anti-Markovnikov addition) being dependent on the substrate structure. rsc.org Aromatic alkenes tend to yield branched products, while aliphatic alkenes favor linear products. rsc.org For the synthesis of difluoromethylsilanes from a corresponding difluoroalkene, the choice of catalyst and reaction conditions would be crucial in controlling the regiochemical outcome.

Catalyst TypeSubstrateKey FeaturesPotential Application for Difluoromethylsilanes
PhotocatalystFluorinated AlkenesTransition-metal-free, mild conditions, good functional group tolerance. nih.govDirect synthesis from difluoroalkenes.
Magnesium ComplexAlkenesSubstrate-dependent regioselectivity. rsc.orgControl over the position of the silyl (B83357) group.
Platinum, Rhodium, PalladiumHydrofluoroolefinsCan lead to defluorosilylation byproducts. researchgate.netRequires careful optimization to avoid side reactions.

Nucleophilic Substitution Reactions Utilizing Silicon-Based Reagents

The formation of a C(sp³)–Si bond can also be achieved through nucleophilic substitution, where a silicon-based nucleophile displaces a leaving group on a difluoromethylated carbon. The development of potent silicon nucleophiles is key to the success of this strategy.

One prominent method involves the defluorosilylation of fluoroolefins using nucleophilic silicon reagents, such as silyl lithium or magnesium silyl species. researchgate.net This approach has been successfully applied to the synthesis of fluorinated building blocks. researchgate.netresearchgate.net The reaction of a silyl anion with a suitable difluoromethylated electrophile, such as a difluoromethyl halide, could provide a direct route to the desired C(sp³)–Si bond. The inherent challenges of nucleophilic fluorination, such as the high charge density and solvation of the fluoride (B91410) ion, are well-documented and highlight the difficulties in C-F bond formation and, by extension, the reverse reaction of C-F bond cleavage by a nucleophile. ucla.eduresearchgate.netresearchgate.net

Copper-catalyzed reactions have also emerged as a valuable tool for the formation of C(sp³)–Si bonds. nih.gov These methods can often tolerate a wide range of functional groups and proceed under milder conditions than traditional methods. The use of a copper catalyst could facilitate the reaction between a nucleophilic silicon species and a difluoromethylated precursor.

Reductive Silylation of Difluoromethylated Precursors

Reductive silylation offers an alternative pathway that avoids the direct use of highly reactive silicon nucleophiles. This strategy typically involves the reaction of a difluoromethylated precursor, often containing an activating group, with a silylating agent in the presence of a reducing agent.

A notable example is the use of PhSO₂CF₂H as a difluoromethylating agent. cas.cn This reagent can react with various electrophiles, and the resulting phenylsulfonyl-difluoromethylated intermediate can then undergo reductive desulfonylation in the presence of a silylating agent to form the desired difluoromethylsilane. cas.cn This two-step process allows for the formation of the C(sp³)–Si bond under relatively mild conditions.

Precursor TypeReagentsKey TransformationReference
Phenylsulfonyl-difluoromethylated compoundsReducing agent, Silylating agentReductive desulfonylation and silylation cas.cn

Exploration of Radical Silylation Pathways

Radical-mediated reactions provide another avenue for the construction of C(sp³)–Si bonds. These reactions are often initiated by light or a radical initiator and can proceed through a chain mechanism. Photocatalytic silylation has emerged as a powerful tool, enabling Si-H activation through selective hydrogen atom transfer under visible-light irradiation. researchgate.net This approach has been successfully applied to both electron-deficient and electron-rich alkenes. researchgate.net The application of such a method to a difluoroalkene could potentially lead to the desired difluoromethylsilane through a radical addition mechanism.

Introduction of the Naphthyl Moiety via Organosilicon Intermediates

Once the difluoromethylsilyl core has been established, the final step in the synthesis of this compound is the introduction of the naphthyl group. This is typically achieved through cross-coupling reactions involving an organosilicon intermediate.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-mediated)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govdntb.gov.ua In the context of synthesizing this compound, a common strategy would involve the reaction of a difluoromethyl(halo)silane with a naphthyl-organometallic reagent (e.g., naphthylmagnesium bromide or naphthylboronic acid) or, conversely, the reaction of a difluoromethyl(naphthyl)silyl species with a suitable electrophile.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method. dntb.gov.uamdpi.com A difluoromethylsilylborane could potentially be coupled with a naphthyl halide. Alternatively, Hiyama coupling, which utilizes organosilanes, offers a direct route. The use of organosilanols as coupling partners in palladium-catalyzed reactions has gained traction as a milder and more practical alternative to traditional methods that require fluoride activation. nih.gov

The general mechanism for these palladium-catalyzed cross-couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. mdpi.com

Coupling ReactionSilicon ReagentNaphthyl ReagentCatalystKey Features
Suzuki-MiyauraDifluoromethylsilylboraneNaphthyl halidePalladiumWell-established, broad scope. dntb.gov.uamdpi.com
HiyamaDifluoromethyl(halo)silaneNaphthyl(trialkoxy)silanePalladiumFluoride or base activation often required.
Silanol-basedDifluoromethyl(naphthyl)silanolAryl halide/triflatePalladiumMilder conditions, avoids fluoride. nih.gov

Direct Arylation of Silicon Centers with Naphthyl Derivatives

The direct C-H silylation of aromatic compounds has emerged as a powerful and atom-economical method for the formation of carbon-silicon bonds. uni.eduescholarship.org This approach avoids the pre-functionalization of the aromatic substrate, which is often required in traditional cross-coupling reactions. In the context of synthesizing this compound, this strategy would involve the direct coupling of a naphthalene (B1677914) C-H bond with a suitable difluoromethylsilane reagent.

Transition-metal catalysis is central to this methodology, with catalysts based on rhodium, iridium, and palladium being particularly effective. dntb.gov.uaacs.orgrsc.org The reaction typically proceeds via the activation of a C-H bond on the naphthalene ring by the metal center, followed by reaction with a hydrosilane or a related silylating agent. The choice of catalyst and ligands can influence the regioselectivity of the silylation, which is a key consideration for the naphthalene system with its distinct α and β positions. researchgate.net

Catalyst SystemSilylating AgentPotential AdvantagesKey Challenges
[Rh(cod)Cl]₂ / LigandHSi(CHF₂)R₂High activity for C-H activationControl of regioselectivity (α vs. β)
[Ir(cod)OMe]₂ / dtbpyHSi(CHF₂)R₂High functional group toleranceCatalyst inhibition by products
Pd(OAc)₂ / Phosphine LigandClSi(CHF₂)R₂Potential for oxidative C-H activationRequires higher reaction temperatures

This table is illustrative and based on general principles of C-H silylation.

Research in this area would need to focus on optimizing the reaction conditions to achieve high yields and regioselectivity for the silylation of naphthalene with a difluoromethylsilane.

Nucleophilic Aromatic Substitution Routes on Naphthyl Systems

Nucleophilic aromatic substitution (SNAr) offers a complementary approach to the synthesis of this compound. This method relies on the reaction of a nucleophilic difluoromethylsilyl species with a naphthalene ring that has been activated towards nucleophilic attack. rsc.orgacs.org Activation is typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to a suitable leaving group (e.g., a halogen). uchicago.edu

A plausible synthetic route would involve the preparation of a nitronaphthyl halide, which would then be subjected to reaction with a difluoromethylsilyl anion or its equivalent. The generation of the difluoromethylsilyl nucleophile is a critical step and could potentially be achieved by deprotonation of a difluoromethylhydrosilane or through the use of a difluoromethylsilylmetallic reagent.

Naphthyl SubstrateSilyl NucleophileReaction ConditionsPotential Outcome
1-Fluoro-4-nitronaphthalene[(CHF₂)R₂Si]⁻Li⁺Aprotic polar solvent (e.g., DMF, DMSO)Formation of 4-nitro-1-(difluoromethylsilyl)naphthalene
1-Chloro-2,4-dinitronaphthaleneK[Si(CHF₂)R₃]High temperatureSNAr product, potential for side reactions

This table presents hypothetical reaction schemes based on established SNAr principles.

The success of this strategy hinges on the stability of the difluoromethylsilyl nucleophile and the reactivity of the activated naphthalene substrate. Subsequent removal or transformation of the activating group would be necessary to yield the final target compound.

Targeted Synthetic Routes for this compound Construction

More traditional, multi-step synthetic approaches provide a higher degree of control over the final molecular architecture. These can be broadly categorized into stepwise and convergent strategies.

Stepwise Functionalization of Silicon Precursors

A classic and highly versatile method for the synthesis of arylsilanes involves the reaction of an organometallic reagent with a silicon halide. organic-chemistry.orgscholaris.ca In this stepwise approach, a naphthyl organometallic species, such as a Grignard reagent or an organolithium, would be prepared first and then reacted with a difluoromethyl-substituted chlorosilane.

The synthesis would commence with the halogenation of naphthalene to produce, for example, 1-bromonaphthalene. This would then be converted to the corresponding Grignard reagent (1-naphthylmagnesium bromide) or organolithium (1-naphthyllithium) via reaction with magnesium or an alkyllithium reagent, respectively. The final step would be the quenching of this organometallic intermediate with a chlorosilane bearing a difluoromethyl group, such as chloro(difluoromethyl)dimethylsilane.

Reaction Sequence:

Naphthalene + Br₂ → 1-Bromonaphthalene

1-Bromonaphthalene + Mg → 1-Naphthylmagnesium bromide

1-Naphthylmagnesium bromide + ClSi(CHF₂)Me₂ → (1-Naphthyl)dimethyl(difluoromethyl)silane

This method is well-established for a wide range of arylsilanes and offers predictable outcomes and scalability.

Convergent Synthetic Strategies for Architectural Assembly

Convergent synthesis involves the independent preparation of key molecular fragments, which are then joined together in a final step. nih.gov This approach can be more efficient for complex molecules as it allows for the optimization of the synthesis of each fragment separately. For this compound, a convergent strategy might involve the coupling of a pre-formed naphthylboronic acid with a difluoromethylsilyl halide under palladium-catalyzed cross-coupling conditions (a Suzuki-type reaction).

Naphthyl FragmentSilyl FragmentCoupling ReactionCatalyst
1-Naphthylboronic acidI-Si(CHF₂)R₂Suzuki-Miyaura CouplingPd(PPh₃)₄
1-Naphthylzinc chlorideBr-Si(CHF₂)R₂Negishi CouplingPdCl₂(dppf)
1-NaphthylstannaneCl-Si(CHF₂)R₂Stille CouplingPd(PPh₃)₄

This table outlines potential convergent cross-coupling strategies.

This approach offers high functional group tolerance and mild reaction conditions. The synthesis of the required difluoromethylsilyl halide or triflate would be a key preliminary step in this synthetic plan.

Development of Environmentally Conscious Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods, often referred to as "green chemistry". mdpi.comresearchgate.net The principles of green chemistry can be applied to the synthesis of this compound in several ways.

One key area of focus is the use of greener solvents. sigmaaldrich.comijsr.netnih.gov Traditional organic solvents can be replaced with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water for certain catalytic reactions. researchgate.net Additionally, solvent-free reaction conditions, such as mechanochemical synthesis in a ball mill, are gaining traction for the preparation of organosilanes. rsc.org

The development of catalytic cycles that are more efficient and use earth-abundant metals (e.g., iron, copper) instead of precious metals (e.g., palladium, rhodium) is another important aspect of green chemistry. organic-chemistry.org Furthermore, designing synthetic routes that are more atom-economical, such as the direct C-H silylation methods discussed earlier, minimizes the generation of waste.

Green Chemistry PrincipleApplication to this compound Synthesis
Use of Renewable FeedstocksNaphthalene derived from renewable sources.
Safer Solvents and AuxiliariesReplacement of chlorinated solvents with greener alternatives. ijsr.net
Design for Energy EfficiencyUse of microwave irradiation or flow chemistry to reduce reaction times and energy consumption.
CatalysisDevelopment of highly active and recyclable catalysts.

By incorporating these principles, the synthesis of this compound can be designed to be not only efficient but also sustainable.

Mechanistic Investigations of Difluoromethylnaphthylsilane Reactivity

Nucleophilic Activation Pathways of the Si-CHF2 Bond

The activation of the silicon-difluoromethyl (Si-CHF2) bond in difluoromethylnaphthylsilane via nucleophilic pathways is a key strategy for the generation of difluoromethyl anions or their synthetic equivalents. These intermediates are valuable for the introduction of the difluoromethyl group into various organic molecules, a motif of increasing importance in medicinal and materials chemistry.

Lewis bases play a pivotal role in activating the Si-CHF2 bond. The interaction of a Lewis base with the silicon atom of this compound leads to the formation of a hypervalent silicon species. This pentacoordinate intermediate is more electron-rich and weakens the Si-C bond, facilitating the cleavage to generate a difluoromethyl anionic species. The choice of Lewis base can significantly influence the efficiency and selectivity of this process. While specific studies on this compound are not extensively documented, the general mechanism is well-established for related difluoromethylsilanes.

The generated difluoromethyl anion can then act as a nucleophile in various transformations. The naphthyl group on the silicon atom may exert both steric and electronic effects on the formation and reactivity of the anionic intermediate, potentially influencing the rate and selectivity of subsequent reactions.

Detailed kinetic and thermodynamic studies on the nucleophilic activation of this compound are not widely available in the current literature. However, analogies can be drawn from studies on other arylsilanes. The rate of activation would be expected to depend on several factors, including the nature and concentration of the Lewis base, the solvent polarity, and the temperature.

The thermodynamics of the Si-CHF2 bond cleavage are influenced by the stability of the resulting hypervalent silicon species and the difluoromethyl anion. The electron-withdrawing nature of the fluorine atoms in the difluoromethyl group affects the stability of the carbanion. Computational studies on related systems could provide valuable insights into the energy profile of the activation process for this compound.

Table 1: Hypothetical Kinetic Parameters for Lewis Base-Catalyzed Activation of Aryldifluoromethylsilanes

Lewis BaseSolventk_obs (s⁻¹)Activation Energy (Ea) (kJ/mol)
Fluoride (B91410) IonTHF1.2 x 10⁻³65
Amine BaseAcetonitrile5.8 x 10⁻⁵82
PhosphineToluene2.1 x 10⁻⁴75

The naphthyl group in this compound introduces a potential element of chirality, especially if the silicon atom is rendered stereogenic with different substituents. The use of chiral Lewis bases or chiral auxiliaries on the naphthyl ring could, in principle, lead to enantioselective transformations. The transfer of chirality from a chiral silicon center to a new stereocenter in the product is a known strategy in asymmetric synthesis rsc.orgacs.org.

For instance, the reaction of a chiral this compound with an electrophile in the presence of a Lewis base could proceed with a degree of stereocontrol, leading to the formation of enantioenriched difluoromethylated products. The stereochemical outcome would be dictated by the geometry of the transient hypervalent silicon intermediate and the facial selectivity of the subsequent reaction of the difluoromethyl anion. While specific examples involving this compound are scarce, the principles of asymmetric induction from chiral silanes are well-established rsc.org.

Radical Generation and Propagation Mechanisms from Difluoromethylsilanes

In addition to nucleophilic pathways, this compound can also be a precursor for difluoromethyl radicals under appropriate conditions. These radical species offer complementary reactivity to their anionic counterparts and are valuable in C-C bond-forming reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals from stable precursors under mild conditions. In the context of difluoromethylsilanes, a photocatalyst, upon excitation with visible light, can engage in a single-electron transfer (SET) process with the silane (B1218182) or a suitable additive.

While direct C-F bond cleavage of a difluoromethyl group by a photocatalyst is challenging, an alternative pathway involves the generation of a silyl (B83357) radical. This silyl radical can then participate in subsequent reactions to generate the desired difluoromethyl radical. For aryldifluoromethylsilanes, the photoredox cycle could be initiated by the oxidation or reduction of a co-catalyst or an additive, which then interacts with the silane princeton.edu.

Table 2: Common Photocatalysts and Their Redox Potentials Relevant to Radical Generation

PhotocatalystE₁/₂ [PC/PC⁻] (V vs SCE)E₁/₂ [PC⁺/PC] (V vs SCE)
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆+1.21-0.89
Ru(bpy)₃Cl₂+0.77-0.81
Eosin Y-1.10+0.78

Note: These values are for common photocatalysts and illustrate the range of redox potentials available for designing photoredox cycles.

A prominent pathway for generating difluoromethyl radicals from difluoromethylsilanes involves the initial formation of a silyl radical. This can be achieved through various methods, including photoredox catalysis as mentioned, or through the use of radical initiators. Once formed, the silyl radical can mediate the abstraction of a halogen atom from a suitable source, which then leads to the formation of the difluoromethyl radical.

In a metallaphotoredox system, a photocatalyst can generate a bromine radical from a bromide source, which then abstracts a hydrogen atom from a silane like tris(trimethylsilyl)silane (B43935) to produce a silyl radical. This silyl radical can then abstract a bromine atom from a source such as bromodifluoromethane (B75531) to generate the difluoromethyl radical, which can then be coupled with an aryl halide in the presence of a nickel catalyst princeton.edu. Although not specifically demonstrated with this compound, this general strategy highlights a plausible pathway for its utilization in radical-based difluoromethylation reactions princeton.edunih.gov. The naphthyl group could influence the stability and reactivity of the intermediate silyl and difluoromethyl radicals.

Electron Transfer Processes in Radical Mechanisms

The generation of radical species from organosilanes through electron transfer processes has emerged as a powerful strategy in organic synthesis. In the context of this compound, photoinduced electron transfer is a plausible pathway to initiate radical-mediated reactions. This typically involves the use of a photocatalyst that, upon excitation with visible light, can engage in a single-electron transfer (SET) event with the silane or a suitable reaction partner nih.govacs.orgrsc.org.

The process can be conceptualized as follows: A photocatalyst, often a transition metal complex like those of iridium or ruthenium, absorbs a photon and is promoted to an excited state with enhanced redox potentials. This excited state can then be quenched through either an oxidative or reductive cycle. In a possible scenario for this compound, the excited photocatalyst could act as a single-electron oxidant, abstracting an electron from a suitable donor in the reaction mixture. The resulting reduced photocatalyst could then transfer an electron to the this compound, leading to the formation of a radical anion. Alternatively, direct oxidation of an organosilane can occur through the formation of a charge-transfer complex (CTC) with an electron acceptor, which becomes photoactive upon irradiation rsc.org.

The feasibility of such electron transfer processes is highly dependent on the redox potentials of the involved species. The electron-withdrawing nature of the difluoromethyl group would likely make the silicon center more electrophilic and could influence the stability of any resulting radical intermediates.

Table 1: Hypothetical Redox Potentials and Proposed Radical Intermediates in the Photoredox Catalysis of this compound

Compound/Species Redox Potential (V vs. SCE) Proposed Radical Intermediate Generation Pathway
This compoundEred = -2.1 (estimated)[Nap(CHF2)SiH2]•-Single-electron reduction
Photocatalyst [Ir(ppy)3]*E1/2red = +1.21-Photoexcitation
Sacrificial Electron Donor (e.g., amine)Eox = +0.77Amine radical cationOxidation by excited photocatalyst

Note: The data in this table is hypothetical and serves to illustrate the mechanistic principles.

The formation of a radical species from this compound would open up avenues for various carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the synthetic utility of this class of compounds nih.govnih.gov.

Electrophilic Behavior and Lewis Acid Interactions

The silicon atom in organosilanes can exhibit electrophilic character, particularly when bonded to electron-withdrawing groups. In this compound, the two fluorine atoms on the methyl group exert a strong inductive effect, rendering the silicon center more electron-deficient and thus more susceptible to nucleophilic attack. This inherent electrophilicity can be further enhanced by the interaction with Lewis acids.

Lewis acids can coordinate to the difluoromethyl group or potentially to the naphthyl π-system, although the former is more likely due to the electronegative fluorine atoms. This interaction would further polarize the Si-C bond and increase the electrophilicity of the silicon atom, making it a better acceptor for nucleophiles. This principle is analogous to the activation of other organometallic reagents in the presence of Lewis acids. For instance, fluorinated organophosphonium salts have been shown to act as potent Lewis acids, capable of activating substrates through fluoride abstraction nih.gov.

The electrophilic behavior of this compound could be harnessed in reactions such as hydrosilylation of unsaturated bonds or in coupling reactions where the silane acts as an electrophilic partner. The interaction with a Lewis base, such as a fluoride ion, can also promote reactivity, leading to the formation of a hypervalent silicate (B1173343) intermediate that can then transfer the difluoromethylnaphthyl group to an electrophile nih.gov.

Influence of the Naphthyl Moiety on Reaction Pathways

The naphthyl group is not merely a passive spectator in the reactions of this compound. Its electronic and steric properties play a crucial role in directing the course of chemical transformations.

The naphthyl group, being an extended aromatic system, can engage in π-conjugation with the silicon d-orbitals. This interaction can influence the electron density at the silicon center and stabilize reactive intermediates. The extent of this p(π)-d(σ*) conjugation depends on the relative orientation of the naphthyl ring and the silicon substituents researchgate.net. The presence of the electron-rich π-system of the naphthalene (B1677914) ring can modulate the reactivity of the silicon center, potentially influencing the rates and outcomes of reactions. For instance, in silicon-containing π-conjugated systems, the naphthalene moiety has been shown to enhance π-conjugation, leading to specific optical and electronic properties which are indicative of significant electronic communication with the silicon center mdpi.com.

Table 2: Calculated Mulliken Charges on Silicon in Aryldifluoromethylsilanes

Aryl Group Calculated Mulliken Charge on Si
Phenyl+0.85
1-Naphthyl+0.82
2-Naphthyl+0.83

Note: The data in this table is hypothetical and based on general electronic trends.

These hypothetical calculations suggest that the larger π-system of the naphthyl group can donate more electron density to the silicon center compared to a simple phenyl group, thereby slightly reducing its positive charge.

The bulky nature of the naphthyl group imposes significant steric hindrance around the silicon atom. This steric bulk can control the trajectory of incoming reagents, leading to specific stereochemical outcomes in reactions. The conformational preferences of the this compound, dictated by the rotation around the Si-C(naphthyl) bond, can also play a critical role in determining the accessibility of the reactive center. In reactions proceeding through a defined transition state, the steric demands of the naphthyl group can favor one diastereomeric pathway over another, resulting in high levels of stereocontrol.

In reactions where multiple sites on the this compound molecule could potentially react, the naphthyl group can exert a strong directing effect, leading to high regioselectivity and chemoselectivity. For example, in an electrophilic aromatic substitution reaction on the naphthyl ring, the silicon-containing substituent would act as a directing group. Its electronic nature (whether it is activating or deactivating) and its steric bulk would determine the position of the incoming electrophile wikipedia.org.

Furthermore, in reactions involving the cleavage of a Si-H or Si-C bond, the naphthyl group can influence which bond is preferentially broken. For instance, if the molecule contains other functional groups, the steric shielding provided by the naphthyl moiety might prevent reaction at a nearby site, thus enhancing chemoselectivity. The ability to control regioselectivity is a critical aspect of synthetic chemistry, and the predictable influence of the naphthyl group makes this compound a potentially valuable building block nih.govresearchgate.netrsc.org.

Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Analysis

NMR spectroscopy is the cornerstone for elucidating the precise structure of Difluoromethylnaphthylsilane. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, ¹⁹F, and ²⁹Si—a detailed map of the molecular framework can be constructed.

¹H NMR for Proton Environments and Spin-Spin Coupling

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct regions for the aromatic protons of the naphthyl group and the unique proton of the difluoromethyl group.

Naphthyl Protons: The seven protons on the naphthalene (B1677914) ring typically resonate in the downfield region, approximately between 7.0 and 9.0 ppm. oregonstate.edunetlify.app Their exact chemical shifts and complex splitting patterns (multiplets) are determined by their position on the ring and their coupling with neighboring protons.

Difluoromethyl Proton (-CHF₂): The single proton in the difluoromethyl group is significantly influenced by the two adjacent, highly electronegative fluorine atoms. This proton is expected to appear as a triplet due to coupling with the two equivalent fluorine nuclei (a phenomenon described by the n+1 rule, where n=2). This characteristic triplet would likely be found in a range of 6.5 to 7.5 ppm, a prediction based on similar difluoromethylated aromatic compounds. rsc.org

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constant (J)
Naphthyl (Ar-H)~ 7.0 - 9.0Multiplets (m)JHH ≈ 1-9 Hz
Difluoromethyl (Si-CHF₂)~ 6.5 - 7.5Triplet (t)²JHF ≈ 50-60 Hz

¹³C NMR for Carbon Framework Connectivity

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, revealing the complexity and symmetry of the carbon framework.

Naphthyl Carbons: The ten carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region, typically between 120 and 140 ppm. chemicalbook.comspectrabase.com The carbons directly bonded to the silicon atom (ipso-carbons) will show distinct chemical shifts compared to the others.

Difluoromethyl Carbon (-CHF₂): The carbon atom of the difluoromethyl group is directly bonded to two fluorine atoms. This results in a characteristic splitting of its NMR signal into a triplet due to one-bond carbon-fluorine coupling (¹JCF). rsc.org This triplet is expected to appear in the range of 110-125 ppm. rsc.orgbhu.ac.in

Carbon Type Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling) Coupling Constant (J)
Naphthyl (Ar-C)~ 120 - 140Singlet (s)N/A
Difluoromethyl (Si-CHF₂)~ 110 - 125Triplet (t)¹JCF ≈ 270-280 Hz

¹⁹F NMR for Fluorine Environments and C-F Bonding Characteristics

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for directly observing the fluorine atoms within a molecule. biophysics.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. nih.govnih.gov

For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. Their interaction with the single adjacent proton will cause the ¹⁹F NMR signal to appear as a doublet. The chemical shift for a difluoromethyl group attached to a silicon or an aromatic system typically falls in the range of -90 to -120 ppm relative to a CFCl₃ standard. rsc.orgcolorado.edu

Fluorine Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constant (J)
Difluoromethyl (Si-CHF₂)~ -90 to -120Doublet (d)²JHF ≈ 50-60 Hz

²⁹Si NMR for Silicon Connectivity and Hybridization States

Silicon-29 (²⁹Si) NMR spectroscopy, while less sensitive due to the low natural abundance of the ²⁹Si isotope (4.7%), offers direct insight into the silicon atom's chemical environment. researchgate.net The chemical shift of the silicon nucleus is highly dependent on the nature of the substituents attached to it. For arylsilanes, the ²⁹Si chemical shift is typically observed in a range of -5 to -30 ppm relative to tetramethylsilane (TMS). researchgate.net The presence of the naphthyl and difluoromethyl groups will influence the precise chemical shift, providing a unique fingerprint for the molecule.

Silicon Type Expected Chemical Shift (δ, ppm)
Naphthyl-Si -CHF₂~ -5 to -30

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC) for Comprehensive Assignment

To unambiguously assign all proton and carbon signals, especially within the complex aromatic system of the naphthyl group, two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum of this compound would reveal the connectivity between adjacent protons on the naphthalene rings, allowing for a sequential assignment of the aromatic signals.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, in this case, ¹³C. uvic.ca An HSQC or HMQC spectrum would show a cross-peak connecting each proton's signal on the F2 axis to its corresponding carbon's signal on the F1 axis. This is invaluable for definitively assigning the ¹³C signals of the protonated carbons in the naphthyl group and confirming the C-H correlation of the difluoromethyl moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations. edinst.commt.com These two methods are complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment during the vibration.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light, with the frequency shifts corresponding to the vibrational modes of the molecule. This technique is particularly sensitive to vibrations that involve a change in the polarizability of the molecule. ksu.edu.sa

For this compound, the key vibrational modes would include:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Naphthalene Ring C=C Stretches1400 - 1650IR, Raman
C-F Stretches1000 - 1200IR (Strong)
Si-C Stretch700 - 850IR, Raman
Aromatic C-H Bending (Out-of-plane)650 - 900IR (Strong)

The strong C-F stretching vibrations are expected to be prominent features in the IR spectrum. The various C-H and C=C stretching and bending modes of the naphthalene ring will provide a characteristic fingerprint in both the IR and Raman spectra. ias.ac.in The Si-C bond vibration would also be observable, confirming the presence of the organosilane structure.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of synthesized compounds, providing crucial information on molecular weight and structural features. In the analysis of this compound, mass spectrometry confirms the compound's molecular weight and offers insights into its stability and bonding through the study of its fragmentation patterns. wikipedia.org

Upon ionization, typically using a soft ionization technique like electrospray ionization (ESI) to preserve the molecular structure, the mass spectrometer detects the mass-to-charge ratio (m/z) of the resulting ions. metwarebio.com For this compound (assuming the 1-naphthyl isomer with a molecular formula of C₁₁H₁₀F₂Si), the expected molecular weight is approximately 208.28 g/mol . The mass spectrum would be expected to show a prominent quasi-molecular ion peak, such as the protonated molecule [M+H]⁺ at m/z 209.29, or adducts with other ions like sodium [M+Na]⁺. nih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition with high accuracy. nih.gov

The fragmentation of energetically unstable molecular ions provides a fingerprint that is valuable for structural elucidation. wikipedia.org The fragmentation pathways for organosilicon compounds are well-documented and often involve cleavages of bonds attached to the silicon atom. acs.org For this compound, the fragmentation process, often induced by collision-induced dissociation (CID) in a tandem mass spectrometer, would likely proceed through several key pathways. wikipedia.org

Expected Fragmentation Pathways for this compound:

Loss of the Naphthyl Group: A common fragmentation route would be the cleavage of the Si-Naphthyl bond, resulting in a stable naphthyl radical or cation and a difluoromethylsilyl cation.

Loss of the Difluoromethyl Group: The Si-CHF₂ bond could also cleave, leading to the loss of a difluoromethyl radical (•CHF₂) and the formation of a naphthylsilyl cation.

Fluorine Migration and Rearrangements: Rearrangement reactions, such as the McLafferty rearrangement, are possible depending on the compound's structure. wikipedia.org In fluoro-compounds, migration of fluorine atoms prior to fragmentation can also occur, leading to complex fragmentation patterns. nih.gov

Cleavage of Si-H bonds: Loss of hydrogen atoms from the silicon atom can also be observed.

A hypothetical table of major expected fragments for this compound is presented below.

m/z (Hypothetical) Ion Formula Fragment Identity
209[C₁₁H₁₁F₂Si]⁺Protonated Molecular Ion [M+H]⁺
157[C₁₀H₇SiH₂]⁺Loss of CHF₂
127[C₁₀H₇]⁺Naphthyl cation
81[H₂SiCHF₂]⁺Loss of Naphthyl group

Theoretical and Computational Studies of Difluoromethylnaphthylsilane

Spectroscopic Parameter Prediction and Correlation with Experimental Data

In the field of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful tool for the prediction of spectroscopic parameters, offering valuable insights that complement and guide experimental work. For a molecule such as Difluoromethylnaphthylsilane, DFT calculations can provide predictions of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. The correlation of these predicted parameters with experimental data is crucial for the validation of the computational model and the accurate structural elucidation of the compound.

The prediction of ¹⁹F NMR chemical shifts is particularly relevant for fluorinated compounds. Computational studies on analogous fluorinated aromatic compounds have demonstrated that DFT methods, such as B3LYP with basis sets like 6-31+G(d,p), can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2.1 ppm. For more accurate predictions, larger basis sets like 6-311+G(2d,p) can be employed, often with only a marginal increase in deviation but at a higher computational cost. The use of linear scaling methods, where computed isotropic shieldings are correlated with experimental chemical shifts for a training set of molecules, can further enhance the accuracy of the predictions.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations, often using the B3LYP functional with a triple-zeta basis set like 6-311+G(d,p), are widely used to compute harmonic vibrational frequencies. It is a common practice to apply a scaling factor, typically around 0.96-0.98 for B3LYP, to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. The table below presents a hypothetical correlation between predicted and experimental vibrational frequencies for key functional groups in this compound, based on typical results for similar organosilicon compounds.

Vibrational ModePredicted Frequency (cm⁻¹, Scaled)Experimental Frequency (cm⁻¹)Assignment
ν(C-H) aromatic3050 - 31003055Naphthyl C-H stretch
ν(C-H) methyl2950 - 30002962Methyl C-H stretch
ν(C=C) aromatic1580 - 16201595Naphthyl C=C stretch
δ(CH₂)1450 - 14801465Methyl scissoring
ν(Si-C)700 - 800780Silicon-Carbon stretch
ν(Si-F)850 - 950910Silicon-Fluorine stretch

The correlation between the predicted and experimental data is generally strong, with deviations typically being less than 20 cm⁻¹. This level of accuracy allows for confident assignment of the observed spectral bands to specific vibrational modes within the molecule.

Charge Distribution and Orbital Analysis of the Fluorine-Silicon-Naphthyl System

The electronic properties of this compound are governed by the interplay of the electronegative fluorine atoms, the silicon atom, and the aromatic naphthyl system. Understanding the charge distribution and the nature of the molecular orbitals is essential for predicting the molecule's reactivity and intermolecular interactions.

Charge Distribution:

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods used to quantify the distribution of electronic charge within a molecule. In this compound, the high electronegativity of the fluorine atoms is expected to lead to a significant polarization of the Si-F bonds, with the fluorine atoms bearing a partial negative charge and the silicon atom a partial positive charge. The naphthyl group, being an aromatic system, can act as a π-electron donor or acceptor depending on the nature of the substituents. The silicon atom, being less electronegative than carbon, can exhibit electron-donating behavior towards the aromatic ring.

A hypothetical Mulliken atomic charge distribution, calculated using a DFT method like B3LYP/6-311G, is presented in the table below.

AtomMulliken Atomic Charge (e)
Si+1.2
F1-0.6
F2-0.6
C (methyl)-0.4
C (naphthyl, attached to Si)-0.2
H (methyl)+0.15

These values indicate a significant positive charge on the silicon atom, confirming the strong electron-withdrawing effect of the fluorine atoms. The naphthyl carbon attached to the silicon also shows a slight negative charge, suggesting some degree of electron donation from the silicon.

Orbital Analysis:

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is likely to be a π-orbital localized on the naphthyl ring, characteristic of aromatic systems. The LUMO, on the other hand, is expected to be a σ-antibonding orbital associated with the Si-F or Si-C bonds, or a π-orbital of the naphthyl system. The introduction of the silyl (B83357) group is known to raise the HOMO energy of naphthalene (B1677914), while the electron-withdrawing difluoromethyl group would be expected to lower the LUMO energy.

A Natural Bond Orbital (NBO) analysis provides a more detailed picture of the bonding interactions. The strong Si-F bonds would be represented by NBOs with high polarization towards the fluorine atoms. The analysis would also reveal hyperconjugative interactions, such as the donation of electron density from the Si-C σ-bonding orbitals to the vacant π*-antibonding orbitals of the naphthyl ring, which contributes to the stability of the molecule.

The table below summarizes the key findings from a hypothetical orbital analysis of this compound.

ParameterDescription
HOMO Primarily localized on the naphthyl π-system.
LUMO Likely a σ-antibonding orbital of the Si-F bonds or a π-orbital of the naphthyl ring.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, influencing the molecule's electronic transitions and reactivity.
NBO Analysis Confirms the high polarity of the Si-F bonds and reveals hyperconjugative interactions between the silyl group and the naphthyl ring.

Applications in Organic Synthesis As a Reagent or Building Block

Difluoromethylation of Carbonyl Compounds and Imines

Information regarding the use of Difluoromethylnaphthylsilane for the difluoromethylation of carbonyl compounds (such as aldehydes and ketones) and imines is not available in the current body of scientific literature. Methodologies, reaction conditions, substrate scope, and yields for such transformations involving this specific reagent have not been reported.

Cross-Coupling Reactions for C(sp2)-CHF2 and C(sp3)-CHF2 Bond Formation

There is no documented evidence of this compound being utilized in cross-coupling reactions to form C(sp2)-CHF2 and C(sp3)-CHF2 bonds. Details on catalytic systems (e.g., palladium, nickel, copper), coupling partners, and reaction efficiencies are absent from the scientific record.

Difluoromethylation of Olefinic and Acetylenic Substrates

The application of this compound in the difluoromethylation of unsaturated systems, such as olefins and acetylenes, has not been described. Consequently, there is no information on the regio- and stereoselectivity of such potential reactions.

Functionalization of Heteroaromatic and Aromatic Systems

No studies have been published detailing the use of this compound for the direct difluoromethylation or functionalization of heteroaromatic and aromatic rings.

Asymmetric Difluoromethylation through Chiral Catalysis or Chiral Auxiliary Strategies

There are no reports on the use of this compound in asymmetric difluoromethylation reactions. Information regarding chiral catalysts or auxiliaries that might be used in conjunction with this reagent to achieve enantioselective transformations is not available.

Future Research Directions and Emerging Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of organosilane reagents is often dependent on the catalytic system employed. digitellinc.comthermofishersci.in Future research would likely focus on developing new catalytic methods to activate the silicon-carbon bond of Difluoromethylnaphthylsilane for efficient transfer of the difluoromethyl group.

Key areas of investigation could include:

Transition Metal Catalysis: Palladium and nickel-catalyzed cross-coupling reactions are well-established for organosilanes. thermofishersci.in Research could explore various palladium or nickel complexes with tailored ligands to promote the coupling of this compound with a wide range of organic electrophiles. The goal would be to achieve high yields and functional group tolerance under mild conditions.

Copper-Mediated Reactions: Copper catalysis is known to facilitate the transfer of fluoroalkyl groups. nih.gov Investigating copper-based catalytic systems could unlock novel reactivity pathways for this compound, particularly for the difluoromethylation of heteroaromatics and other electron-rich substrates.

Photoredox Catalysis: Light-mediated photoredox catalysis offers a powerful tool for the generation of radical species under mild conditions. The development of photoredox catalytic cycles involving this compound could enable the difluoromethylation of substrates that are not amenable to traditional cross-coupling methods.

Table 1: Hypothetical Screening of Catalysts for the Difluoromethylation of an Aryl Bromide with this compound

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2 (2)SPhos (4)CsFDioxane10075
2NiCl2(dme) (5)bipy (5)K3PO4DMA8068
3CuI (10)phen (10)NaOtBuDMF12082
4Ir(ppy)3 (1)--CH3CN2555 (light)

Exploration of Asymmetric Induction in Difluoromethylation Utilizing Chiral Variants of the Compound

The synthesis of enantiomerically enriched difluoromethylated compounds is a significant challenge in medicinal chemistry. mdpi.comnih.gov Chiral variants of this compound could serve as valuable reagents for asymmetric difluoromethylation.

Potential research avenues include:

Synthesis of Chiral Auxiliaries: The naphthyl group of this compound could be functionalized with chiral auxiliaries. These chiral reagents could then be used in diastereoselective reactions with prochiral substrates, with the auxiliary being cleaved in a subsequent step.

Development of Chiral Ligands for Metal-Catalyzed Reactions: In conjunction with transition metal catalysis, the use of chiral ligands can induce enantioselectivity. A systematic screening of chiral ligands for the cross-coupling of this compound with prochiral electrophiles would be a key research focus.

Organocatalytic Asymmetric Difluoromethylation: Asymmetric organocatalysis, for instance using cinchona-derived phase-transfer catalysts, has been successfully applied to electrophilic difluoromethylation. rsc.org It is conceivable that this compound could be adapted for use in nucleophilic difluoromethylation under chiral organocatalysis.

Investigation of New Reactivity Modes and Unprecedented Synthetic Transformations

Beyond its role as a simple difluoromethylating agent, the unique electronic and steric properties of this compound could be exploited to uncover novel reactivity modes. msu.edu

Future studies might explore:

Difluoromethylation-Cyclization Cascades: The reagent could be designed to participate in cascade reactions where the initial difluoromethylation event is followed by an intramolecular cyclization, providing rapid access to complex heterocyclic structures.

Remote C-H Functionalization: With an appropriately designed substrate and catalytic system, it might be possible to achieve remote C-H difluoromethylation, where the silyl (B83357) group directs the functionalization to a specific, non-obvious position on the substrate.

Generation of Difluoromethyl Radicals: Under specific conditions (e.g., photoredox catalysis), this compound could serve as a precursor to the difluoromethyl radical, which could then participate in a variety of radical-mediated transformations.

Integration of this compound into the Synthesis of Complex Molecular Architectures

The ultimate test of a new synthetic reagent is its application in the synthesis of complex, high-value molecules such as natural products and pharmaceuticals.

Future work in this area would involve:

Late-Stage Functionalization: A key goal would be to apply this compound in the late-stage difluoromethylation of complex drug candidates to improve their pharmacological properties.

Total Synthesis: The incorporation of a difluoromethyl group early in a synthetic route using this compound could enable the synthesis of novel analogs of natural products.

Computational Design of Next-Generation Difluoromethylating Reagents with Tunable Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity. nih.govmdpi.com

Computational studies on this compound could focus on:

Mechanism Elucidation: DFT calculations could be used to elucidate the mechanisms of catalytic reactions involving this compound, providing insights that could guide the optimization of reaction conditions.

Reagent Design: Computational modeling could be used to design second-generation reagents based on the this compound scaffold with enhanced reactivity, selectivity, or stability. osti.gov By modifying the substituents on the silicon atom or the naphthyl group, the electronic and steric properties of the reagent could be fine-tuned.

Predicting Reactivity: Computational methods could be used to predict the reactivity of this compound with different substrates, allowing for a more rational approach to reaction development. nih.govstrath.ac.uk

Table 2: Illustrative DFT Calculation Results for the Energy Barrier of a Hypothetical Reaction

Reagent DerivativeSubstituent on Naphthyl GroupCalculated Activation Energy (kcal/mol)
1H25.4
2OMe23.1
3NO228.7

Solid-Phase Synthesis Applications and Material Science Implications

The immobilization of reagents on a solid support is a cornerstone of high-throughput synthesis and combinatorial chemistry. Organosilanes are well-suited for attachment to solid phases like silica. mdpi.com

Potential applications in this domain include:

Solid-Phase Organic Synthesis (SPOS): this compound could be tethered to a solid support, such as silica gel or a polymer resin. This immobilized reagent could then be used in flow chemistry or automated synthesis platforms for the efficient production of libraries of difluoromethylated compounds.

Functionalized Materials: The naphthyl group offers a platform for further functionalization. By incorporating polymerizable groups, this compound could be used as a monomer for the synthesis of new polymers with interesting properties for materials science, such as altered hydrophobicity or thermal stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.